Scientific Field: Medicinal Chemistry
Summary of the Application: Pyrrolidine, a five-membered ring compound, is widely used in drug discovery for the treatment of human diseases . The interest in this scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Methods of Application: The main scaffolds of the new derivatives were the natural amino acid S-proline, the naturally derived S-pyroglutamic acid ((2S)-5-oxopyrrolidine-2-carboxylic acid), and their enantiomers . In both cases, the new derivatives possess a benzyl type substituent at the pyrrolidine nitrogen, while the carboxylic group at position 5 is coupled to side .
Results or Outcomes: The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .
Scientific Field: Pharmaceutical Chemistry
Summary of the Application: 1-Substituted 5-oxopyrrolidine-3-carboxylic acids have been screened for biological activity due to their interesting biological properties . They are potential GABA-receptor antagonists, histamine-N-methyl transferase inhibitors, and benzodiazepine receptor antagonists .
Methods of Application: 1-Substituted 5-oxopyrrolidine-3-carboxylic acids were prepared via cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines .
Results or Outcomes: The synthesized compounds possessed analgesic and antihypoxic effects of varying strength . This revealed the ability of the compounds to increase the lifespan and number of surviving animals under the conditions of the different hypoxic states .
Scientific Field: Cell Biology
Summary of the Application: 1-Quinolyl-5-oxopyrrolidine-3-carboxylic acids are known to stimulate division of isolated monkey kidney cells . This suggests that these compounds could potentially be used in research related to cell growth and regeneration .
Methods of Application: The 1-quinolyl-5-oxopyrrolidine-3-carboxylic acids were prepared using known methods . The specific methods of application in cell division stimulation would likely involve introducing these compounds to cell cultures and observing the effects .
Results or Outcomes: The results suggested that compounds of this class were potential GABA-receptor antagonists, histamine-N-methyl transferase inhibitors, and benzodiazepine receptor antagonists . As a result, they exhibited arrhythmogenic, antiepileptic, anxiolytic, and other types of pharmacological activity .
Scientific Field: Pharmacology
Summary of the Application: Compounds of the 5-oxopyrrolidine-3-carboxylic acids class were predicted to exhibit various types of pharmacological activity . This includes being potential GABA-receptor antagonists, histamine-N-methyl transferase inhibitors, and benzodiazepine receptor antagonists .
Methods of Application: The compounds were prepared using known methods . The specific methods of application in pharmacological studies would likely involve introducing these compounds to various biological systems and observing the effects .
Results or Outcomes: The results suggested that these compounds exhibited arrhythmogenic, antiepileptic, anxiolytic, and other types of pharmacological activity .
5-Ethenyl-2-oxopyrrolidine-3-carboxamide is a chemical compound with the molecular formula CHNO and a molecular weight of approximately 154.17 g/mol. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and it includes an ethenyl group (vinyl group) at the 5-position, an oxo group at the 2-position, and a carboxamide functional group at the 3-position. The structure of this compound contributes to its reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology .
These reactions are essential for modifying the compound to explore its derivatives and potential applications.
Research indicates that derivatives of 5-oxopyrrolidine compounds exhibit significant biological activities, including anticancer and antimicrobial properties. Specifically, studies have shown that 5-oxopyrrolidine derivatives can target multidrug-resistant Gram-positive bacteria, making them promising candidates for developing new antibiotics . Additionally, these compounds may exhibit anti-inflammatory effects, further broadening their therapeutic potential .
The synthesis of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide involves several steps:
5-Ethenyl-2-oxopyrrolidine-3-carboxamide has potential applications in various fields:
Interaction studies of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide focus on its binding affinity with biological targets. Research has demonstrated that certain derivatives can effectively interact with enzymes or receptors involved in disease pathways. These studies are crucial for understanding how modifications to the compound's structure can enhance its efficacy and selectivity against specific biological targets .
Several compounds share structural similarities with 5-Ethenyl-2-oxopyrrolidine-3-carboxamide. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
5-Oxopyrrolidine-3-carboxylic acid | Contains a carboxylic acid instead of carboxamide | More polar; potential for different biological activity |
1-(4-Aminophenyl)-5-oxopyrrolidine | Substituted aromatic ring at position 1 | Enhanced biological activity due to amino group |
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-carboxamide | Contains additional methyl groups on the pyrrole ring | Increased lipophilicity; potential for better membrane permeability |
Vigabatrin | A known antiepileptic drug with similar structural features | Established therapeutic use; different mechanism of action |
These compounds illustrate how variations in substituents and functional groups can lead to distinct biological profiles while retaining similar core structures .